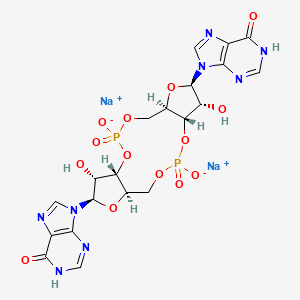
Cyclic di-IMP (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has garnered significant interest due to its adjuvant properties when co-administered with antigens in vitro and by mucosal routes in vivo . It enriches the population of MHC class I and II, CD80, CD86, CD40, and CD54 positive dendritic cells derived from murine bone marrow . Additionally, it stimulates macrophages and induces a humoral immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclic di-IMP (sodium salt) is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The preparation of stock solutions typically involves dissolving the compound in endotoxin-free water to achieve a concentration of 50 mg/mL . The synthesis process is confirmed by techniques such as LC/MS and NMR to ensure a purity of ≥95% .
Industrial Production Methods
While specific industrial production methods for cyclic di-IMP (sodium salt) are not extensively documented, the compound is produced and supplied by various biochemical companies for research purposes. The production involves stringent quality control measures to ensure high purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclic di-IMP (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a second messenger and its interaction with other biomolecules .
Common Reagents and Conditions
Common reagents used in the reactions involving cyclic di-IMP (sodium salt) include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of cyclic di-IMP (sodium salt) include various phosphorylated derivatives and modified nucleotides. These products play significant roles in cellular signaling and immune responses .
Wissenschaftliche Forschungsanwendungen
Cyclic di-IMP (sodium salt) has a wide range of scientific research applications:
Wirkmechanismus
Cyclic di-IMP (sodium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on dendritic cells and macrophages, leading to the activation of the STING (stimulator of interferon genes) pathway . This activation results in the production of type I interferons and other cytokines, which play crucial roles in the immune response . The compound’s ability to modulate immune responses makes it a valuable tool in immunological research and therapeutic development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic di-GMP (cyclic di-guanosine monophosphate): Another bacterial second messenger involved in biofilm formation and virulence regulation.
Cyclic di-AMP (cyclic di-adenosine monophosphate): A second messenger that regulates osmotic pressure, DNA damage response, and central metabolism in bacteria.
Uniqueness
Cyclic di-IMP (sodium salt) is unique due to its specific structural features and its ability to act as an adjuvant in immune responses. Unlike cyclic di-GMP and cyclic di-AMP, cyclic di-IMP (sodium salt) has distinct adjuvant properties that enhance both humoral and cellular immune responses when co-administered with antigens . This makes it particularly valuable in the development of vaccines and immunotherapies .
Eigenschaften
Molekularformel |
C20H20N8Na2O14P2 |
|---|---|
Molekulargewicht |
704.3 g/mol |
IUPAC-Name |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI-Schlüssel |
JBHJGFWGJASJST-VEQUCWRQSA-L |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


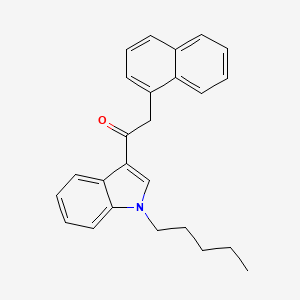
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
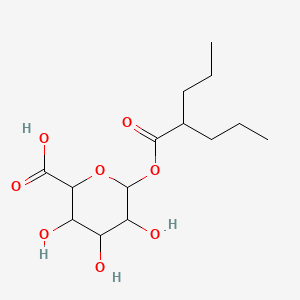

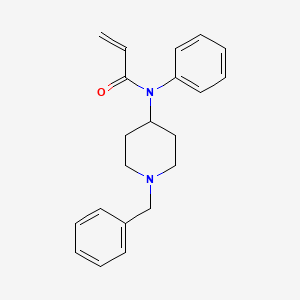
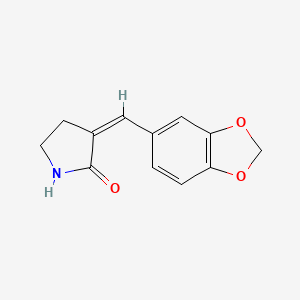

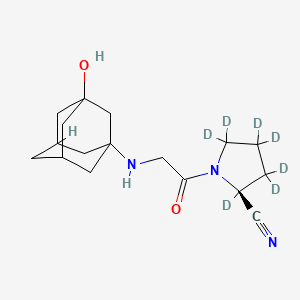
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
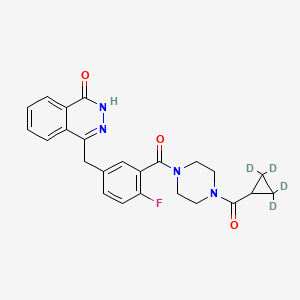
![N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine](/img/structure/B10778736.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)
